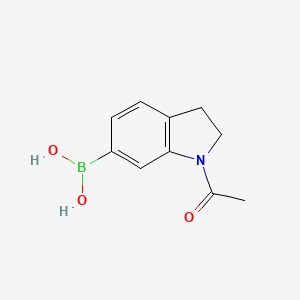
(1-Acetylindolin-6-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetylindolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates
Métodos De Preparación
The synthesis of (1-Acetylindolin-6-yl)boronic acid typically involves the use of boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of boronic acid derivatives .
Análisis De Reacciones Químicas
(1-Acetylindolin-6-yl)boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the most well-studied reactions is the cis-diol conjugation, where boronic acids react with diols to form cyclic boronate esters . This reaction is reversible and can be used in dynamic click chemistry applications. Common reagents used in these reactions include bases such as sodium hydroxide and catalysts like palladium . The major products formed from these reactions are typically boronate esters and other boron-containing compounds.
Aplicaciones Científicas De Investigación
(1-Acetylindolin-6-yl)boronic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, boronic acids are employed in the manipulation and labeling of proteins, as well as in the development of therapeutic agents . In medicine, boronic acids have been explored for their potential as enzyme inhibitors and drug delivery systems . Additionally, boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules .
Mecanismo De Acción
The mechanism of action of (1-Acetylindolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by forming cyclic boronate esters . The formation of these esters can interfere with the normal function of the target molecules, leading to inhibition or modulation of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and therapeutic agents.
Comparación Con Compuestos Similares
(1-Acetylindolin-6-yl)boronic acid can be compared to other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While all these compounds share the common boronic acid functional group, (1-Acetylindolin-6-yl)boronic acid is unique due to its indole-based structure, which imparts distinct chemical and biological properties . Similar compounds include phenylboronic acid, benzylboronic acid, and other arylboronic acids . The indole moiety in (1-Acetylindolin-6-yl)boronic acid provides additional opportunities for interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(1-acetyl-2,3-dihydroindol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-2-3-9(11(14)15)6-10(8)12/h2-3,6,14-15H,4-5H2,1H3 |
Clave InChI |
SPZMAVKFXPYKQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCN2C(=O)C)C=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





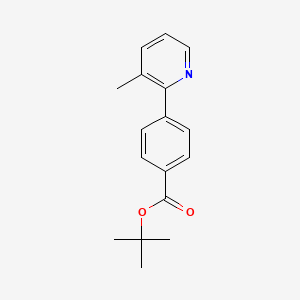
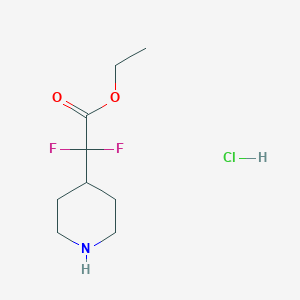

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
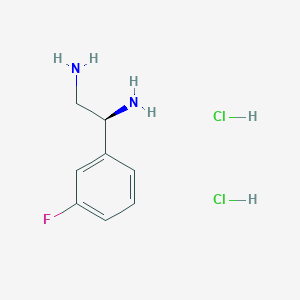
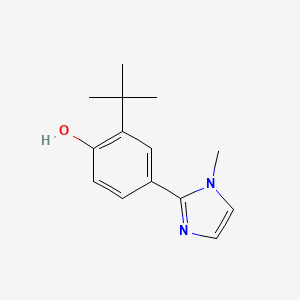
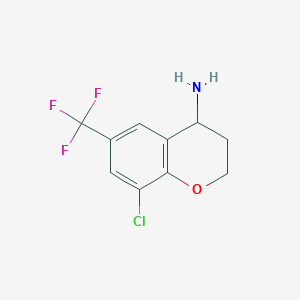
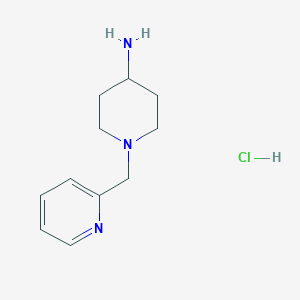
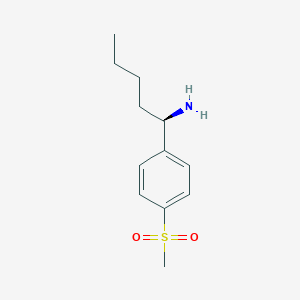
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
